molecular formula C17H23F2N B15160281 5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane CAS No. 654672-59-0

5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane

Cat. No.: B15160281
CAS No.: 654672-59-0
M. Wt: 279.37 g/mol
InChI Key: FFPJKGBKCQRUAP-UHFFFAOYSA-N
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Description

5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane is a bicyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound’s bicyclic framework, combined with the presence of fluorine atoms, imparts distinct chemical and physical properties that make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane typically involves a series of well-defined steps. One common approach is the photochemical decomposition of difluoro-substituted pyrazolines . This method is advantageous due to its simplicity, mild reaction conditions, and excellent functional group tolerance.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-hexyl-phenyl-azabicyclohexane oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane has several scientific research applications:

Mechanism of Action

The mechanism by which 5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antitumor activity is linked to its ability to disrupt cellular processes and induce apoptosis in cancer cells . The compound’s fluorine atoms play a crucial role in enhancing its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[211]hexane stands out due to its specific substitution pattern and the presence of fluorine atoms, which impart unique chemical properties

Properties

CAS No.

654672-59-0

Molecular Formula

C17H23F2N

Molecular Weight

279.37 g/mol

IUPAC Name

5,5-difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C17H23F2N/c1-2-3-4-8-11-20-13-15-12-16(20,17(15,18)19)14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3

InChI Key

FFPJKGBKCQRUAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CC2CC1(C2(F)F)C3=CC=CC=C3

Origin of Product

United States

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